N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
“N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic compound. It contains a benzylpiperidine group, which is often found in pharmaceuticals , and a pyridine group, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzylpiperidine and pyridine portions of the molecule could potentially undergo a variety of organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, we can predict that it would likely be a solid at room temperature, and its solubility would depend on the exact substituents present on the benzylpiperidine and pyridine portions of the molecule .
Scientific Research Applications
Structural and Physical Properties Analysis
The complex molecular structure of compounds similar to N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide has been a subject of interest, particularly in understanding their crystal packing and interaction properties. For instance, studies on related pyridine derivatives and Schiff bases have shed light on the intricacies of molecular interactions such as C–H⋯N, C–H⋯π, and π⋯π interactions. These studies are crucial for comprehending the molecular conformation and geometric parameters, which play a significant role in determining the physical and chemical properties of these compounds (Lai, Mohr, & Tiekink, 2006).
Crystallography and Coordination Chemistry
The field of crystallography and coordination chemistry has also benefitted from the study of this compound analogs. Investigations into coordination polymers and molecular gels derived from similar pyridine compounds have revealed fascinating insights into their structure and stability. The formation of intertwined gel fibers and their stabilization through coordination, hydrogen bonding, and π–π interactions are of particular interest. This knowledge is pivotal for the development of new materials with tailored properties for specific applications (Kuai, Hu, Jiang, Qian, & Li, 2014).
Potential Pharmacological Applications
In the realm of pharmacology, compounds structurally related to this compound have been the focal point of numerous studies. These compounds, particularly those containing pyridine and benzimidazole moieties, have demonstrated potential applications in areas such as antimicrobial and antioxidant activities. The synthesis and structural elucidation of these compounds pave the way for further exploration into their therapeutic potential and mechanism of action (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mechanism of Action
Without specific information about this compound’s use, it’s difficult to predict its mechanism of action. Many benzylpiperidine derivatives are active in the central nervous system , and pyridine derivatives are found in a variety of pharmaceuticals , but the activity of a specific compound would depend on its exact structure and the system in which it’s acting.
Safety and Hazards
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19(20(26)23-18-7-4-10-21-14-18)22-13-16-8-11-24(12-9-16)15-17-5-2-1-3-6-17/h1-7,10,14,16H,8-9,11-13,15H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLVNSDVUGLHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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